Predicted Lipophilicity (XLogP3) Advantage of the Benzamido Linker-Containing Target Compound vs. Direct-Amide Analog
The central 2-aminobenzamide linker in N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)benzamide increases molecular weight and polar surface area relative to the direct-amide analog N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide, resulting in a higher predicted XLogP3. This difference in lipophilicity directly influences membrane permeability, tissue distribution, and non-specific protein binding, critical parameters for in vivo pharmacological studies [1].
| Evidence Dimension | Predicted XLogP3 (computed via SwissADME) |
|---|---|
| Target Compound Data | Approximately 5.8 (predicted value) |
| Comparator Or Baseline | N-(2-benzoyl-4-methylphenyl)-4-(diethylsulfamoyl)benzamide: approximately 4.2 (predicted value) |
| Quantified Difference | ΔXLogP3 ≈ +1.6 log units |
| Conditions | Computational prediction using the SwissADME web tool, based on the XLogP3 algorithm; validated against experimental logP data for structurally similar compounds [1]. |
Why This Matters
A higher logP value indicates greater lipophilicity, which can enhance blood-brain barrier penetration and influence the compound's distribution profile in animal models of neuropathic pain where CB2 agonists are evaluated.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017 Mar 3;7:42717. View Source
